4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-8-methyl-2-phenyl-
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Overview
Description
5-hydroxy-7-methoxy-8-methyl-2-phenyl-4H-chromen-4-one is a flavonoid compound known for its diverse biological activities. Flavonoids are a class of polyphenolic compounds found in various plants, and they are known for their antioxidant, anti-inflammatory, and anticancer properties. This particular compound has garnered interest due to its potential therapeutic applications and its presence in various medicinal plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-7-methoxy-8-methyl-2-phenyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-hydroxyacetophenone and benzaldehyde derivatives, which undergo an aldol condensation followed by cyclization to form the chromenone structure. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-7-methoxy-8-methyl-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the chromenone ring can be reduced to form alcohols.
Substitution: The methoxy and hydroxyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the methoxy or hydroxyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
5-hydroxy-7-methoxy-8-methyl-2-phenyl-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex flavonoid derivatives.
Biology: The compound is studied for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Research has shown potential anticancer, anti-inflammatory, and antimicrobial activities, making it a candidate for drug development.
Industry: It is used in the formulation of dietary supplements and cosmetics due to its beneficial properties.
Mechanism of Action
The mechanism of action of 5-hydroxy-7-methoxy-8-methyl-2-phenyl-4H-chromen-4-one involves several molecular targets and pathways:
Antioxidant Activity: The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
5-hydroxy-7-methoxy-2-phenyl-4H-chromen-4-one: This compound lacks the methyl group at the 8-position but shares similar biological activities.
5-hydroxy-8-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl beta-D-glucopyranosiduronic acid: This glycosylated derivative has enhanced water solubility and bioavailability.
Uniqueness
5-hydroxy-7-methoxy-8-methyl-2-phenyl-4H-chromen-4-one is unique due to the presence of the methyl group at the 8-position, which can influence its biological activity and pharmacokinetic properties. This structural feature may enhance its ability to interact with specific molecular targets and improve its therapeutic potential .
Properties
CAS No. |
14004-48-9 |
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Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
5-hydroxy-7-methoxy-8-methyl-2-phenylchromen-4-one |
InChI |
InChI=1S/C17H14O4/c1-10-14(20-2)8-12(18)16-13(19)9-15(21-17(10)16)11-6-4-3-5-7-11/h3-9,18H,1-2H3 |
InChI Key |
VDKXRVIDXUDLFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)OC |
Origin of Product |
United States |
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